molecular formula C18H21NO2 B3204607 (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid CAS No. 1039307-95-3

(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid

Cat. No.: B3204607
CAS No.: 1039307-95-3
M. Wt: 283.4 g/mol
InChI Key: WQQLDAFJPWYZCC-DYVFJYSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-amino-2-methylpentanoic acid (CAS: 1039307-95-3) is a chiral amino acid derivative featuring a biphenyl moiety and stereochemical specificity at positions 2 and 2. Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.37 g/mol . The compound is characterized by:

  • A pentanoic acid backbone with a methyl group at C2 (R-configuration) and an amino group at C4 (S-configuration).
  • Pharmacological relevance as a key intermediate in synthesizing LCZ696 (sacubitril/valsartan), a dual angiotensin receptor-neprilysin inhibitor used to treat heart failure .

Synthesis involves chiral catalysts like diiodo(p-cymene) ruthenium(II) dimer and (R,R)-Me-Duphos, enabling enantioselective formation of the stereocenters . Its free amino group and carboxylic acid functionality make it versatile for further derivatization.

Properties

IUPAC Name

(2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13(18(20)21)11-17(19)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12,19H2,1H3,(H,20,21)/t13-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQLDAFJPWYZCC-DYVFJYSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid, commonly referred to as a precursor in the synthesis of Sacubitril, exhibits significant biological activity primarily through its role as a pharmaceutical intermediate. Sacubitril is a neprilysin inhibitor used in combination with valsartan for treating heart failure. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H29NO4
  • Molecular Weight : 383.48 g/mol
  • CAS Number : 1012341-50-2

The primary biological activity of this compound is linked to its role in the synthesis of Sacubitril. Sacubitril inhibits neprilysin, an enzyme responsible for the breakdown of natriuretic peptides. By inhibiting this enzyme, Sacubitril increases levels of these peptides, which lead to vasodilation and natriuresis, ultimately reducing blood pressure and heart strain.

Cardiovascular Effects

Studies have shown that compounds related to this compound significantly contribute to cardiovascular health by:

  • Reducing hospitalizations due to heart failure.
  • Lowering the risk of cardiovascular death in patients with chronic heart failure (NYHA class II-IV) .

Antimicrobial Activity

Although primarily recognized for its cardiovascular applications, there is emerging evidence suggesting potential antimicrobial properties. For instance:

  • Related compounds have demonstrated activity against various mycobacterial strains, including multidrug-resistant Mycobacterium tuberculosis .
  • The mechanism involves targeting essential ATP-driven proteases in bacteria, indicating a possible dual therapeutic application in both cardiovascular and infectious diseases.

Clinical Trials

Recent clinical trials involving Sacubitril/valsartan (Entresto) have highlighted the efficacy of this drug combination in reducing mortality and morbidity associated with heart failure. The PARADIGM-HF trial is particularly notable:

Parameter Sacubitril/Valsartan Enalapril
Primary Endpoint20% reduction in CV death and hospitalization-
Secondary EndpointImproved quality of life-

This trial demonstrated that patients receiving Sacubitril/valsartan had significantly better outcomes compared to those treated with traditional ACE inhibitors .

In Vitro Studies

In vitro studies have assessed the interaction of this compound with various cellular targets:

  • The compound was tested for its ability to inhibit L-type amino acid transporters (LATs), which are implicated in cancer cell metabolism. Results indicated that at certain concentrations, it could effectively inhibit the uptake of essential amino acids by cancer cells .

Summary

This compound serves as a crucial intermediate in synthesizing Sacubitril, demonstrating significant biological activity through its cardiovascular benefits. Moreover, its potential antimicrobial properties warrant further investigation. Ongoing research into this compound may uncover additional therapeutic applications beyond its current use in heart failure management.

Chemical Reactions Analysis

Catalytic Hydrogenation

The compound is synthesized via stereoselective hydrogenation of precursor enamine derivatives. Two distinct catalytic systems achieve high enantiomeric excess:

Catalyst System Conditions Yield Reference
Ruthenium(II) diiodo(p-cymene) dimer + (R,R)-Me-Duphos55°C, H₂ (0.4–0.5 MPa), methanol/toluene, 12 h96.1%
Nickel(II) acetate + (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine55°C, ethanol, 8 h91.9%

Both methods preserve the (2R,4S) stereochemistry, critical for bioactivity. The Ru-catalyzed route demonstrates superior yield due to enhanced stereochemical control .

Amino Group Reactivity

The primary amine undergoes reversible protection/deprotection and salt formation:

Protection with Boc (tert-butoxycarbonyl)

  • Reagents : Boc anhydride (Boc₂O) in basic media (e.g., triethylamine) .

  • Product : (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid (CAS: 1012341-50-2).

  • Application : Stabilizes the amine during subsequent synthetic steps .

Deprotection

  • Conditions : Acidic hydrolysis (e.g., HCl in dioxane or TFA) .

  • Product : Regenerates the free amine, often isolated as hydrochloride salt (CAS: 1038924-71-8) .

Carboxylic Acid Derivatives

The carboxylic acid participates in esterification and amidation:

Ethyl Ester Formation

  • Reagents : Ethanol/HCl under reflux .

  • Product : (2R,4S)-ethyl 4-amino-5-(biphenyl-4-yl)-2-methylpentanoate hydrochloride (CAS: 25017084) .

Amide Coupling

  • Example : Reaction with pyrrolidinone derivatives to form Sacubitril precursors .

Thermal Stability

  • Melting Point : 145–147°C (Boc-protected form) .

  • Storage : Stable at 2–8°C under inert atmosphere; hygroscopic as hydrochloride salt .

Solubility Profile

Solvent Solubility (Boc-protected form)
ChloroformSlightly soluble
DMSOSlightly soluble (sonication aids)
MethanolModerately soluble

Mechanistic Insights

  • Stereochemical Control : Chiral catalysts (Ru or Ni-based) enforce the (2R,4S) configuration via π-orbital interactions with the enamine substrate .

  • Byproduct Mitigation : High-pressure hydrogenation minimizes racemization; post-reaction purification via n-hexane/ethyl acetate (1:1) recrystallization ensures >99% purity .

Comparison with Similar Compounds

Bioactivity and Pharmacokinetics

  • The target compound exhibits pH-dependent solubility (pKa ≈ 4.0), favoring absorption in the gastrointestinal tract . Its biphenyl group enhances binding to hydrophobic pockets in drug targets like neprilysin .
  • The Boc-protected derivative (CAS: 1012341-50-2) shows reduced renal clearance compared to the free amino acid, attributed to increased lipophilicity (logP: 3.2 vs. 1.8) .
  • The ethyl ester prodrug (CAS: Not specified) demonstrates 90% oral bioavailability in rodent models, with rapid hydrolysis to the active acid form .

Q & A

Q. What are the optimized synthetic routes for (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid, considering stereochemical control and protecting group strategies?

  • Methodological Answer : The synthesis typically employs a BOC-protected intermediate [(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, CAS 1012341-50-2] to preserve stereochemical integrity during reactions. Ethyl ester precursors (e.g., ethyl (2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate, CAS 752174-62-2) are used to enhance solubility for coupling steps. Chiral resolution via enzymatic methods or asymmetric catalysis (e.g., chiral auxiliaries) ensures retention of the (2R,4S) configuration. Deprotection under acidic conditions (e.g., TFA) yields the final amino acid .

Q. What analytical techniques are recommended for confirming the enantiomeric purity and structural integrity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35, pH 4.6) to resolve enantiomers, as described in pharmacopeial protocols .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for stereospecific signals (e.g., δ 1.2–1.5 ppm for methyl groups, δ 7.2–7.8 ppm for biphenyl protons).
  • Mass Spectrometry : Confirm molecular weight (e.g., exact mass 311.189 Da for the ethyl ester derivative) and fragmentation patterns .

Q. How can researchers ensure reproducibility in synthesizing the biphenyl moiety of this compound?

  • Methodological Answer : Utilize Suzuki-Miyaura cross-coupling between 4-bromophenyl precursors and aryl boronic esters (e.g., 4-methylphenylboronic acid pinacol ester, CAS 195062-57-8) under palladium catalysis. Optimize reaction conditions (e.g., 1.5 equiv Na2_2CO3_3, 80°C, 12 h) to minimize byproducts. Monitor reaction progress via TLC or LC-MS .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during deprotection of the BOC group in this compound?

  • Methodological Answer : Perform deprotection in anhydrous HCl/dioxane at 0°C to minimize racemization. Alternatively, use enzymatic deprotection (e.g., lipases in buffered solutions) for mild, stereoretentive conditions. Monitor optical rotation ([α]D_D) before and after deprotection to validate retention of configuration .

Q. How should researchers address discrepancies in bioactivity data across different experimental setups?

  • Methodological Answer :
  • Control Matrix Stability : Avoid organic degradation by maintaining samples at 4°C during prolonged assays, as thermal instability alters bioactivity profiles .
  • Standardize Assay Conditions : Use uniform buffer systems (e.g., sodium acetate pH 4.6) and validate target-binding assays (e.g., SPR or ITC) with positive controls.
  • Cross-Validate via Orthogonal Methods : Compare results from enzymatic assays (e.g., IC50_{50}) with cellular uptake studies or crystallographic binding data .

Q. What computational strategies are effective in modeling the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use crystallographic data from structurally related ligands (e.g., PDB ID 6YJ) to define binding pockets. Apply software like AutoDock Vina with AMBER force fields for energy minimization .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns trajectories (e.g., GROMACS) to assess conformational stability. Validate with free-energy perturbation (FEP) calculations .

Q. How can researchers resolve contradictions in solubility data reported for this compound?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, ethanol, and pH-adjusted buffers (e.g., PBS pH 7.4) using nephelometry or UV-Vis spectroscopy.
  • Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) and compare with experimental data. Adjust counterion strategies (e.g., sodium or lysine salts) for improved aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid
Reactant of Route 2
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.